

removal of dimethyl sulfide from Swern oxidation

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Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: *B153264*

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Technical Support Center: Swern Oxidation

Welcome to the technical support center for the Swern oxidation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of dimethyl sulfide (DMS), a volatile and malodorous byproduct of this widely used oxidation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong, unpleasant odor during a Swern oxidation, and how can it be minimized at the source?

The potent, unpleasant odor is caused by the byproduct dimethyl sulfide (DMS).^{[1][2]} DMS is a volatile liquid with a boiling point of 37°C and can be detected by humans at concentrations as low as 0.02 to 0.1 parts per million.^[1] To minimize its release, it is crucial to perform the entire reaction and workup in a well-ventilated fume hood.^{[1][3]}

Q2: How can I effectively remove the smell of dimethyl sulfide from my glassware after the experiment?

A simple and effective method is to rinse the used glassware with an oxidizing solution such as household bleach (sodium hypochlorite) or an oxone solution.^{[1][4]} These reagents oxidize the

volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[\[1\]](#)[\[2\]](#)

Q3: What are the recommended workup procedures to remove dimethyl sulfide from the reaction mixture?

There are several strategies to remove DMS during the workup:

- **Aqueous Wash:** Standard workup involves quenching the reaction and then performing aqueous washes. However, due to the volatility of DMS, this may not be sufficient to completely remove the odor.
- **Oxidative Quenching:** Introducing a mild oxidizing agent during the workup can chemically convert DMS to a non-volatile and odorless compound.
- **Azeotropic Removal:** Dimethyl sulfide forms an azeotrope with pentane.[\[4\]](#) Repeatedly adding and evaporating pentane from the crude product can effectively remove residual DMS.[\[4\]](#)
- **Gas Bubbling:** During the reaction or workup, a stream of inert gas (like nitrogen or argon) can be bubbled through the reaction mixture and vented through a trap containing a bleach solution to capture and neutralize the DMS gas.[\[4\]](#)[\[5\]](#)

Q4: Are there any alternatives to dimethyl sulfoxide (DMSO) that do not produce dimethyl sulfide?

Yes, several "odorless" alternatives to DMSO have been developed. These reagents are designed to produce non-volatile or easily separable sulfide byproducts.

- **6-(Methylsulfinyl)hexanoic acid:** This reagent produces 6-(methylthio)hexanoic acid as a byproduct, which is non-volatile and can be easily removed by aqueous extraction.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Methyl 6-morpholinohexyl sulfoxide (MMSO):** This sulfoxide generates a byproduct that can be removed by a simple acid-base extraction.[\[9\]](#)[\[10\]](#)
- **Dodecyl methyl sulfoxide:** This long-chain sulfoxide produces dodecyl methyl sulfide, a non-volatile and odorless byproduct that can be easily separated.[\[10\]](#)

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Persistent DMS odor after workup and column chromatography.	Incomplete removal of DMS.	1. Co-evaporate the product with pentane multiple times to remove DMS as an azeotrope. [4] 2. If the product is stable, consider a dilute hydrogen peroxide wash during the workup.[4]
Low yield of the desired aldehyde/ketone.	Side reactions due to improper temperature control.	The Swern oxidation must be kept cold (typically below -60 °C) to avoid side reactions like the Pummerer rearrangement. [1][3] Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.
Formation of α -epimerization in the product.	Use of triethylamine as a base.	For substrates prone to epimerization at the carbon alpha to the newly formed carbonyl, using a bulkier base such as diisopropylethylamine (DIPEA) can mitigate this side reaction.[1]
Product is contaminated with a methylthiomethyl (MTM) ether.	The reaction temperature was too high, leading to the Pummerer rearrangement.	Maintain a reaction temperature of -78 °C. This side reaction is more prevalent at higher temperatures.[3]

Quantitative Data on Odorless Swern Oxidation Alternatives

Sulfoxide Reagent	Byproduct	Separation Method	Reported Yields	Reference
6-(Methylsulfinyl)hexanoic acid	6-(Methylthio)hexanoic acid	Aqueous extraction	High	[6] [7] [8]
Methyl 6-morpholinohexyl sulfoxide (MMSO)	Methyl 6-morpholinohexyl sulfide (MMS)	Acid-base extraction	Very high	[9]
Dodecyl methyl sulfoxide	Dodecyl methyl sulfide	Standard purification	High	[10]

Experimental Protocols

Standard Protocol for DMS Removal by Oxidative Quenching

- Upon completion of the Swern oxidation, while maintaining the reaction at a low temperature (e.g., -78 °C), slowly add a quenching solution.
- For an oxidative quench, a solution of hydrogen peroxide in a suitable solvent can be cautiously added. The amount should be stoichiometric to the DMS produced.
- Allow the reaction to warm to room temperature.
- Proceed with a standard aqueous workup, including washes with water and brine.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

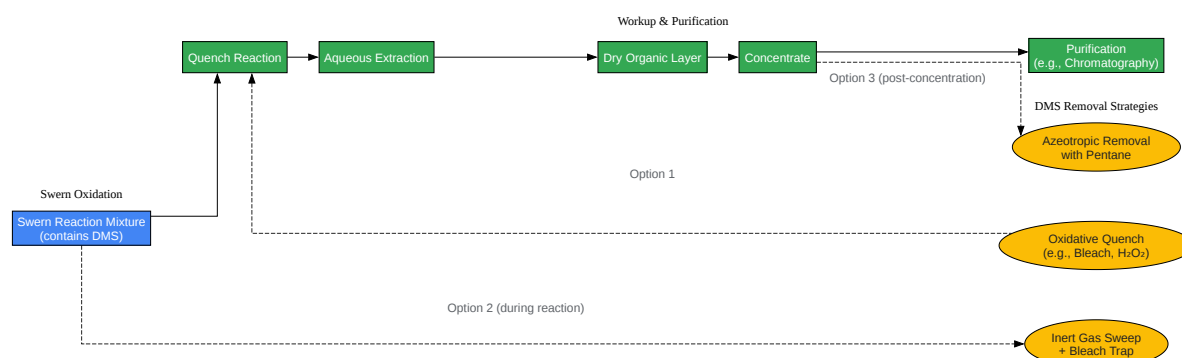
Protocol for Using an Odorless Sulfoxide (6-(methylsulfinyl)hexanoic acid)

- In a flask under an inert atmosphere, dissolve 6-(methylsulfinyl)hexanoic acid in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.[\[6\]](#)[\[7\]](#)

- Slowly add oxalyl chloride, followed by the alcohol substrate.
- After the appropriate reaction time, add triethylamine and allow the reaction to proceed.[\[6\]](#)[\[7\]](#)
- Upon completion, quench the reaction with water.
- Perform an aqueous extraction. The byproduct, 6-(methylthio)hexanoic acid, will be extracted into the aqueous layer, especially under basic conditions.[\[7\]](#)[\[8\]](#)
- Isolate the product from the organic layer by drying and concentrating.

Visualizations

Experimental Workflow for DMS Removal



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Caption: Workflow for DMS removal post-Swern oxidation.

Decision Tree for Choosing a DMS Removal Method

Caption: Decision tree for selecting a DMS removal method.

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